molecular formula C13H9ClO2S B8454832 4-[(4-Chlorophenyl)sulfinyl]benzaldehyde

4-[(4-Chlorophenyl)sulfinyl]benzaldehyde

Cat. No.: B8454832
M. Wt: 264.73 g/mol
InChI Key: AJRVDIJWKCEBJO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfinyl]benzaldehyde is a benzaldehyde derivative featuring a sulfoxide (sulfinyl) group at the 4-position, substituted with a 4-chlorophenyl moiety. The sulfinyl group (–SO–) introduces polarity and chiral properties, while the aldehyde (–CHO) provides reactivity for condensation or nucleophilic addition reactions. This compound’s structure combines electron-withdrawing (chlorophenyl, sulfinyl) and electron-donating (benzaldehyde aromatic ring) features, influencing its physicochemical and biological behavior. Potential applications include pharmaceutical intermediates, agrochemicals, or ligands in coordination chemistry, inferred from related compounds .

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfinylbenzaldehyde

InChI

InChI=1S/C13H9ClO2S/c14-11-3-7-13(8-4-11)17(16)12-5-1-10(9-15)2-6-12/h1-9H

InChI Key

AJRVDIJWKCEBJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Sulfur Oxidation State and Reactivity

  • Sulfinyl (Target Compound) : The sulfoxide group enhances polarity and chirality, making the compound suitable for asymmetric synthesis or as a chiral ligand. Its moderate electron-withdrawing nature may stabilize intermediates in nucleophilic additions .
  • Sulfanyl (Thioether) : Lower oxidation state (S⁰) reduces polarity, favoring hydrophobic interactions. Used in synthesizing cationic dyes (e.g., indolo-thiopyrylium salts via styryl coupling) .
  • Sulfonyl : Strong electron-withdrawing effect activates the aldehyde for condensation reactions, as seen in antibiotic synthesis .

Substituent Effects

  • Chlorophenyl vs. However, methylsulfonyl’s stronger electron withdrawal accelerates aldehyde reactivity .
  • Styryl-Diethylamino (DEASB): The extended conjugation in DEASB enables solvatochromism, a property absent in the target compound but critical for optical applications .

Research Findings and Data

Physicochemical Properties

  • Polarity : Sulfinyl > Sulfonyl > Sulfanyl. This trend impacts solubility; the target compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone).
  • Thermal Stability : Sulfonyl derivatives (e.g., 4-(methylsulfonyl)benzaldehyde) exhibit higher thermal stability due to strong S=O bonds, whereas sulfoxides may decompose under prolonged heating .

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